Metastron (TN)
Description
Metastron (Strontium-89 Chloride, $^{89}\text{SrCl}_2$) is a radiopharmaceutical approved for palliative treatment of bone metastases, particularly in hormone-refractory prostate and breast cancer. As a calcium analogue, $^{89}\text{Sr}$ selectively accumulates in osteoblastic bone lesions, emitting beta radiation (max energy: 1.463 MeV) to induce localized tumor cell death while sparing healthy tissue . Its long physical half-life (50.5 days) allows sustained therapeutic effects, with pain relief observed in 60–72% of patients . Clinical studies highlight its role in delaying disease progression, reducing analgesic use, and improving quality of life . However, myelosuppression (e.g., thrombocytopenia) and transient pain flare (~55% of patients) are notable side effects .
Properties
Key on ui mechanism of action |
Strontium chloride 89, a similar to calcium divalent ion, concentrates in areas of increased osteogenesis, by being taken up into the inorganic matter of the bone. Strontium chloride 89 presents a 10-fold higher affinity for metastatic bone. Some reports indicate that after Strontium chloride 89 is incorporated into the osteoid matrix adjascently to the metastatic cells, it emits β-rays getting even to 1.3-64Gy. Thus, there is a possible tumoricidal effect driven by the radiation selectively emited by strontium chloride 89 into metastatic bones. |
|---|---|
CAS No. |
38270-90-5 |
Molecular Formula |
Cl2Sr |
Molecular Weight |
159.81 g/mol |
IUPAC Name |
strontium-89(2+);dichloride |
InChI |
InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2/i;;1+1 |
InChI Key |
AHBGXTDRMVNFER-FCHARDOESA-L |
SMILES |
[Cl-].[Cl-].[Sr+2] |
Isomeric SMILES |
[Cl-].[Cl-].[89Sr+2] |
Canonical SMILES |
[Cl-].[Cl-].[Sr+2] |
boiling_point |
100ºC |
melting_point |
0ºC |
solubility |
10.9-22.6 mg/ml |
Synonyms |
Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |
Origin of Product |
United States |
Preparation Methods
Neutron Activation in Nuclear Reactors
Strontium-89 is produced via neutron irradiation of stable strontium-88 () in high-flux nuclear reactors. The target material, typically enriched strontium carbonate () or strontium oxide (), undergoes the nuclear reaction:
The thermal neutron capture cross-section for is , necessitating irradiation periods of 10–20 days in reactors with neutron fluxes exceeding . Post-irradiation, the target is dissolved in concentrated hydrochloric acid to yield , with co-produced impurities such as () and () removed via subsequent purification.
Table 1: Typical Irradiation Parameters for Production
| Parameter | Value |
|---|---|
| Target material | Enriched (≥98% ) |
| Neutron flux | |
| Irradiation time | 14 days |
| Specific activity | 3–5 GBq/mg |
Alternative Production Routes
While reactor-based production dominates, cyclotron-generated protons on rubidium or molybdenum targets offer alternative pathways. For example, the route involves decay chains, but this method is limited by lower yields and higher costs compared to neutron activation.
Chemical Synthesis of Strontium Chloride
Dissolution and Neutralization
Irradiated is dissolved in 6 M hydrochloric acid:
The solution is neutralized to pH 6–7 using sodium hydroxide, precipitating hydroxides of co-produced metals (e.g., Fe, Al). Filtration through 0.22 μm membranes removes particulate contaminants.
Crystallization
The filtrate is concentrated under vacuum, and is crystallized by cooling to 4°C. Ethanol may be added to reduce solubility, yielding hexagonal crystals with >95% chemical purity.
Radiochemical Purification
Ion-Exchange Chromatography
Cation-exchange resins (e.g., Dowex 50W-X8) selectively bind , separating it from , , and divalent impurities like . Elution with 4 M HNO recovers with radionuclidic purity >99.9%.
Solvent Extraction
Tributyl phosphate (TBP) in kerosene extracts from nitric acid media, with a distribution coefficient () of 12 at 8 M HNO. Back-extraction into deionized water yields chloride-free , suitable for pharmaceutical use.
Pharmaceutical Formulation
Sterile Filtration and Vialing
The purified solution is filtered through 0.22 μm polyethersulfone membranes and aseptically dispensed into Type I glass vials. The final formulation contains 4 mCi/mL (148 MBq/mL) in isotonic saline (pH 4.5–7.5).
Table 2: Metastron (TN) Final Product Specifications
| Parameter | Specification |
|---|---|
| Radionuclidic purity | ≥99.9% |
| Chemical purity | ≥95% |
| Sterility | USP <71> compliant |
| Endotoxins | <17.5 EU/mL |
Quality Control and Regulatory Compliance
Gamma Spectroscopy
High-purity germanium (HPGe) detectors confirm the absence of -emitting contaminants (e.g., ) by analyzing the 514 keV photopeak.
Chemical Reactions Analysis
Strontium chloride Sr-89 undergoes several types of chemical reactions:
Oxidation and Reduction: Strontium chloride Sr-89 can participate in redox reactions, although specific examples are less common.
Strontium chloride reacts with hydrogen fluoride gas to form strontium fluoride and chlorine gas:Substitution: SrCl2+2HF→SrF2+2HCl
Strontium chloride can react with sulfuric acid to form strontium sulfate and hydrochloric acid:Precipitation: SrCl2+H2SO4→SrSO4+2HCl
These reactions typically occur under standard laboratory conditions .
Scientific Research Applications
Pain Relief in Bone Metastases
Metastron is FDA-approved for the relief of bone pain in patients with painful skeletal metastases. It has been shown to provide significant pain relief in patients with advanced prostate cancer and other malignancies. A study involving 28 patients indicated that 29% experienced moderate to dramatic improvement in pain levels within 12 weeks post-treatment .
Key Findings:
- Efficacy : Pain relief duration averages between 4 to 12 months, with the possibility of repeat treatments every three months .
- Hematological Effects : While effective for pain management, Metastron can cause moderate to severe bone marrow toxicity, particularly affecting platelet counts .
Therapeutic Potential
Recent studies suggest that Metastron may not only alleviate pain but also exert therapeutic effects on tumor progression. Evidence indicates reductions in serum tumor markers such as prostate-specific antigen (PSA) in prostate cancer patients treated with Metastron .
Case Studies:
- Trans-Canada Study : In a randomized trial involving 126 patients with hormone-refractory prostate cancer, those receiving Metastron demonstrated a significant reduction in new painful sites compared to the placebo group (59% vs. 34%) and required less additional therapy .
- UK Metastron Investigators' Group Study : This study showed that patients treated with Metastron had fewer new painful sites and lower analgesic requirements than those receiving external beam radiation alone .
Data Table: Summary of Clinical Findings
| Study Name | Patient Population | Pain Relief (%) | New Pain Sites (%) | Additional Therapy Needed (%) |
|---|---|---|---|---|
| University of Minnesota Study | 28 (various cancers) | 29% moderate/dramatic improvement | N/A | 32% |
| Trans-Canada Study | 126 (hormone-refractory PCa) | Significant reduction | 59% vs. 34% | Less than placebo |
| UK Investigators' Group Study | 305 (painful prostatic mets) | Fewer new sites | N/A | Less than radiation |
Safety and Side Effects
While Metastron is effective for palliation, its use is accompanied by risks of hematological toxicity. Monitoring blood counts is essential due to potential reductions in white blood cells and platelets following treatment. The median survival time reported among treated patients was approximately 23 weeks .
Mechanism of Action
Strontium chloride Sr-89 mimics calcium due to its similar chemical properties, allowing it to be absorbed by bones, particularly in areas with increased turnover, such as cancerous lesions. Once in the bone, strontium-89 emits beta radiation, which has a short range of penetration. This radiation helps to reduce pain by targeting and destroying cancerous cells in the bone .
Comparison with Similar Compounds
Approved Radiopharmaceuticals for Bone Metastases
The European Medicines Agency (EMA) approves two agents: Metastron and 153Sm-EDTMP (Quadramet) . Other compounds, such as 186Re-HEDP , 117mSn-DTPA , and 223Ra-Cl2 (Alpharadin) , are under research or approved regionally .
Table 1: Physical and Dosimetric Properties
Clinical Efficacy
- Metastron :
- Quadramet : Shorter half-life permits repeat dosing, with pain relief in 60–75% of patients, but transient myelosuppression is common .
- Alpharadin : Alpha radiation provides survival benefits in castration-resistant prostate cancer (median survival: 14.9 vs. 11.3 months for placebo) but is less effective for pain relief .
- 186Re-HEDP: Combines therapeutic and diagnostic (gamma emission) uses, with 50–80% pain reduction .
Table 2: Clinical Outcomes
| Compound | Pain Response Rate | Survival Benefit | Key Patient Population |
|---|---|---|---|
| Metastron | 60–72% | Delayed progression | Prostate/breast cancer |
| Quadramet | 60–75% | Not reported | Mixed bone metastases |
| Alpharadin | 30–40% | 3.6-month improvement | Castration-resistant prostate cancer |
| 186Re-HEDP | 50–80% | Not reported | Prostate/breast cancer |
Cost-Effectiveness
Biological Activity
Metastron, known chemically as strontium-89 chloride, is a radiopharmaceutical primarily used for palliative treatment of bone pain associated with metastatic cancer. Its biological activity is characterized by its selective accumulation in bone tissue, particularly in areas affected by metastasis. This article delves into the mechanisms of action, biodistribution, clinical efficacy, and safety profile of Metastron, supported by data tables and relevant case studies.
Strontium-89 is a beta-emitting radionuclide that mimics calcium in the body. Upon administration, it preferentially localizes in areas of increased osteoblastic activity, which is typical in metastatic bone lesions. The radiation emitted from strontium-89 helps alleviate pain by targeting cancerous cells within the bone without significantly affecting surrounding healthy tissues.
Biodistribution Studies
Biodistribution studies have shown that after intravenous administration, strontium-89 rapidly accumulates in bone tissue.
Key Findings from Animal Studies
- Accumulation : In a study involving mice, the uptake of strontium-89 was measured at various time points post-injection (1 hour to 14 days). The results indicated a significant increase in bone uptake over time, with a femur-to-spleen ratio increasing from 1.9 at 1 hour to 24 at 3 days post-injection .
- Retention : Strontium-89 showed a retention rate of approximately 90% in the skeletal system after 24 hours, with gradual clearance observed over subsequent days .
| Time Post-Injection | Femur-to-Spleen Ratio | Observations |
|---|---|---|
| 1 hour | 1.9 | Initial uptake observed |
| 6 hours | - | Peak activity in lungs and abdominal cavity |
| 3 days | 24 | High retention in bones |
Clinical Efficacy
Metastron has been extensively studied for its palliative effects in patients with prostate cancer and other malignancies that metastasize to bone. A notable study evaluated its effectiveness and side effects in a cohort of patients.
Case Study Overview
In a clinical trial involving 18 patients:
- Response Rate : Pain relief was reported in 72% of patients after treatment with Metastron.
- Adverse Effects : Myelosuppression was observed in only two patients (11%), indicating a favorable safety profile for most individuals .
| Characteristic | Response (n=13) | No Response (n=5) | P-value |
|---|---|---|---|
| Age (Median, range) | 76 (60–86) | 73 (63–79) | 0.522 |
| PSA (Median, range) | 25.448 (1.822–1130.300) | 795.710 (1.764–2017.400) | 0.888 |
| ALP (Median, range) | 912 (248–2204) | 1034 (373–2944) | 0.255 |
Safety Profile
Despite its effectiveness, Metastron carries some risks associated with radiation exposure and potential myelosuppression:
- Toxicity Risk : Preclinical data indicate risks of toxicity; however, clinical observations suggest that severe adverse reactions are rare when administered correctly .
- Monitoring : Regular monitoring of blood counts is recommended for patients receiving treatment to mitigate risks associated with myelosuppression.
Q & A
Q. How can researchers mitigate bias when synthesizing Metastron’s efficacy data from non-randomized trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
